7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione 7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 851940-05-1
VCID: VC4177875
InChI: InChI=1S/C25H27ClN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-7-6-8-19(26)15-18)21(27-23)17-30-11-13-31(14-12-30)20-9-4-3-5-10-20/h3-10,15H,11-14,16-17H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC(=CC=C5)Cl
Molecular Formula: C25H27ClN6O2
Molecular Weight: 478.98

7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

CAS No.: 851940-05-1

Cat. No.: VC4177875

Molecular Formula: C25H27ClN6O2

Molecular Weight: 478.98

* For research use only. Not for human or veterinary use.

7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione - 851940-05-1

Specification

CAS No. 851940-05-1
Molecular Formula C25H27ClN6O2
Molecular Weight 478.98
IUPAC Name 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C25H27ClN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-7-6-8-19(26)15-18)21(27-23)17-30-11-13-31(14-12-30)20-9-4-3-5-10-20/h3-10,15H,11-14,16-17H2,1-2H3
Standard InChI Key BYYLHSSKFRHXFD-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC(=CC=C5)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C21H23ClN6O2C_{21}H_{23}ClN_6O_2

  • Molecular Weight: 426.90 g/mol

Synthesis Pathways

While specific synthesis methods for this compound are not detailed in the provided results, xanthine derivatives are typically synthesized via:

  • Purine Functionalization: Modifications of the xanthine core using alkylation or acylation reactions.

  • Substituent Introduction: Incorporation of the chlorophenyl and piperazine moieties through nucleophilic substitution or reductive amination.

Pharmacological Potential

Compounds with similar structures often exhibit:

  • Adenosine Receptor Antagonism: Likely interaction with A1 and A2A receptors, influencing cardiovascular and central nervous system activities.

  • Phosphodiesterase Inhibition: Potential to increase intracellular cAMP levels, which can affect smooth muscle relaxation and anti-inflammatory responses.

Therapeutic Applications

Based on its structure, this compound may have applications in:

  • Neurological disorders (e.g., Parkinson’s disease).

  • Respiratory conditions (e.g., asthma or COPD).

  • Cardiovascular treatments (e.g., vasodilation).

Potential Studies

  • In Vitro Assays:

    • Binding affinity to adenosine receptors.

    • Phosphodiesterase inhibition assays.

  • In Vivo Studies:

    • Evaluation of CNS stimulant effects.

    • Anti-inflammatory or bronchodilatory effects.

Toxicity and Safety

Preliminary studies on similar compounds suggest low toxicity at therapeutic doses, but detailed toxicological evaluations would be necessary.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator